molecular formula C18H21Cl3N4O12 B040325 Tris(2-pyridylmethyl)amine triperchlorate CAS No. 117689-07-3

Tris(2-pyridylmethyl)amine triperchlorate

Cat. No.: B040325
CAS No.: 117689-07-3
M. Wt: 591.7 g/mol
InChI Key: ZZDOWDOZOOGZKC-UHFFFAOYSA-N
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Description

Tris(2-pyridylmethyl)amine triperchlorate is a coordination compound that features a tripodal ligand, tris(2-pyridylmethyl)amine, complexed with perchlorate ions. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in coordination chemistry and catalysis.

Scientific Research Applications

Tris(2-pyridylmethyl)amine triperchlorate has a wide range of scientific research applications, including:

Mechanism of Action

TPMA is a tripodal ligand, often used to simulate the coordination environment within some proteins . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .

Safety and Hazards

Tris(2-pyridylmethyl)amine is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Tris(2-pyridylmethyl)amine has been used in various research areas. It has been used to simulate the coordination environment within some proteins , and as a copper ligand in ATRP . It has also been used in the synthesis of functional polymers . Future research may continue to explore its potential uses in these and other areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-pyridylmethyl)amine typically involves the alkylation of 2-picolylamine with picolyl chloride. The reaction proceeds as follows:

2C5H4NCH2Cl+C5H4NCH2NH2(C5H4NCH2)3N+2HCl2 \text{C}_5\text{H}_4\text{NCH}_2\text{Cl} + \text{C}_5\text{H}_4\text{NCH}_2\text{NH}_2 \rightarrow (\text{C}_5\text{H}_4\text{NCH}_2)_3\text{N} + 2 \text{HCl} 2C5​H4​NCH2​Cl+C5​H4​NCH2​NH2​→(C5​H4​NCH2​)3​N+2HCl

This reaction is carried out in an aqueous sodium hydroxide solution to facilitate the formation of the tris(2-pyridylmethyl)amine ligand .

Industrial Production Methods: Industrial production of tris(2-pyridylmethyl)amine triperchlorate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(2-pyridylmethyl)amine triperchlorate undergoes various types of chemical reactions, including:

    Oxidation: The ligand can participate in oxidation reactions, often facilitated by metal complexes.

    Reduction: Reduction reactions involving the ligand are less common but can occur under specific conditions.

    Substitution: The ligand can undergo substitution reactions, where one or more of its pyridyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the ligand, while substitution reactions can produce a variety of functionalized tris(2-pyridylmethyl)amine derivatives .

Properties

IUPAC Name

perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDOWDOZOOGZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151871
Record name Tris((2-pyridinium)methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117689-07-3
Record name Tris((2-pyridinium)methyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris((2-pyridinium)methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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